Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Overview
Description
“Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-” is a chemical compound with the molecular formula C14H16N2O7S and a molecular weight of 356.35 . It is often used for research and development purposes .
Molecular Structure Analysis
This compound contains a total of 40 bonds; 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amide (aliphatic), 2 ketones (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
The synthesis of -SO3H containing diamine monomers, including derivatives similar to the query compound, has been reported to contribute significantly to the development of sulfonated naphthalic polyimides (polynaphthalimides). These materials show promising applications as proton exchange membranes (PEMs) in fuel cells due to their excellent thermal stability, mechanical properties, and proton conductivity. The introduction of fluorinated groups was found to enhance dimensional stability and reduce methanol permeability, indicating their potential for improving fuel cell efficiency and durability (Yang Song et al., 2013).
Catalysis in Polymerization Processes
Another study explores the use of palladium aryl sulfonate phosphine catalysts derived from benzenesulfonic acid compounds for the copolymerization of acrylates with ethene. These catalysts have shown to effectively homopolymerize ethylene and copolymerize ethylene with acrylates or norbornenes, suggesting their utility in creating high molecular weight polymers with high yields and comonomer incorporations (K. Skupov et al., 2007).
Treatment of Dye Solutions
Research into novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, indicates advancements in the treatment of dye solutions. The presence of sulfonated groups enhances water permeation and dye rejection capabilities, demonstrating the role of such compounds in improving the efficiency of water treatment processes (Yang Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2,5-bis(3-oxobutanoylamino)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSHTLNZVXJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072037 | |
Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
CAS RN |
70185-87-4 | |
Record name | 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70185-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2,5-bis((1,3-dioxobutyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070185874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.